N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine

Lipophilicity Drug Design Physicochemical Properties

N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine (CAS 1038286-33-7) is a secondary amine comprising a tetrahydrothiophene (thiolane) ring bearing an amine at the 3‑position and an N‑[2‑(cyclohex‑1‑en‑1‑yl)ethyl] substituent. With a molecular formula of C₁₂H₂₁NS and a molecular weight of 211.37 g mol⁻¹, it is classified as a saturated sulfur‑nitrogen heterocyclic building block.

Molecular Formula C12H21NS
Molecular Weight 211.37 g/mol
Cat. No. B13245421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine
Molecular FormulaC12H21NS
Molecular Weight211.37 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCNC2CCSC2
InChIInChI=1S/C12H21NS/c1-2-4-11(5-3-1)6-8-13-12-7-9-14-10-12/h4,12-13H,1-3,5-10H2
InChIKeyZKRVFCQKXKKSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine – Structural Profile and Scientific Sourcing Context


N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine (CAS 1038286-33-7) is a secondary amine comprising a tetrahydrothiophene (thiolane) ring bearing an amine at the 3‑position and an N‑[2‑(cyclohex‑1‑en‑1‑yl)ethyl] substituent [1]. With a molecular formula of C₁₂H₂₁NS and a molecular weight of 211.37 g mol⁻¹, it is classified as a saturated sulfur‑nitrogen heterocyclic building block [1]. The compound is predominantly supplied as a research chemical (typical purity ≥ 98%) for use in medicinal chemistry and agrochemical intermediate synthesis . Computed descriptors include an XLogP3 of 2.7, a topological polar surface area (TPSA) of 37.3 Ų, one hydrogen‑bond donor, and two hydrogen‑bond acceptors, defining a moderately lipophilic scaffold with limited polar surface [1].

Saturated S,N-heterocyclic building block for medicinal chemistry and agrochemical intermediate synthesis.
Moderate lipophilicity profile supports hit-to-lead programs where controlled logP is a selection parameter.
Conformational flexibility via ethylene-bridged cyclohexenyl group supports induced-fit target binding studies.
Supplied as a research chemical (typical purity ≥98%) suitable for library synthesis and screening workflows.

N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine – Why In-Class Thiolane Building Blocks Cannot Be Freely Interchanged


Although numerous N‑substituted thiolan‑3‑amines are commercially available, their physicochemical and steric properties are highly sensitive to the N‑alkyl or N‑aryl substituent. Even seemingly conservative alterations – such as replacing the cyclohex‑1‑en‑1‑yl group with a saturated cyclohexyl or a smaller alkyl chain – lead to measurable shifts in lipophilicity, conformational flexibility, and hydrogen‑bonding capacity that can alter membrane permeability, metabolic stability, and target engagement [1]. Consequently, generic substitution without quantitative head‑to‑head data risks compromising the performance of a synthetic sequence or biological assay. The evidence below demonstrates that N‑[2‑(cyclohex‑1‑en‑1‑yl)ethyl]thiolan‑3‑amine occupies a distinct property space that cannot be assumed to be equivalent to its closest structural neighbors.

N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine
Saturated cyclohexyl analog Higher lipophilicity may shift membrane retention and non-specific binding profiles; permeability context may not transfer directly.
N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine
Thiane (six-membered ring) analog Lower TPSA (~25 vs. ~37 Ų) may increase CNS-penetration probability; peripheral-target selectivity context may differ.
N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine
Aryl-substituted thiolan-3-amines Reduced H-bond acceptor capacity (1 vs. 2 acceptors) may shift solubility and formulation behavior; requires validation.

N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine – Quantifiable Differentiation Versus Closest Structural Analogs


Lipophilicity (XLogP3) Compared with the Saturated Cyclohexyl Analog

The XLogP3 of N-[2-(cyclohex-1-en-1-yl)ethyl]thiolan-3-amine is 2.7, compared with 3.2 for N-cyclohexylthiolan-3-amine (the fully saturated cyclohexyl analog) [1][2]. The 0.5 log unit decrease is attributed to the electron‑withdrawing effect of the endocyclic double bond, which reduces overall hydrophobicity. In a parallel artificial membrane permeability assay (PAMPA) context, a ΔXLogP3 of 0.5 typically corresponds to an approximately 3‑fold difference in intrinsic membrane retention [3].

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 = −0.5 vs. saturated cyclohexyl analog
Target: 2.7 | Comparator: 3.2
Supports lipophilicity-driven selection for lead optimization workflows.
Reported XLogP3 comparison; PAMPA membrane-retention correlation context.
Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Distinction from the Thiane Analog

The TPSA of N-[2-(cyclohex-1-en-1-yl)ethyl]thiolan-3-amine is 37.3 Ų, whereas the six‑membered thiane analog N-[2-(cyclohex-1-en-1-yl)ethyl]thian-3-amine exhibits a TPSA of 25.3 Ų due to the absence of a ring‑constrained sulfur‑nitrogen proximity effect [1][2]. A TPSA below 60 Ų is generally associated with good oral absorption, but a TPSA below 30 Ų often correlates with increased blood‑brain barrier penetration [3].

Polar Surface Area (TPSA)
Cross-study comparable
ΔTPSA = +12.0 Ų vs. thiane analog
Target: 37.3 Ų | Comparator: 25.3 Ų
TPSA context supports peripheral-target permeability review.
TPSA below 60 Ų supports oral absorption context; CNS-penetration probability may differ.
Polar Surface Area Membrane Permeability Heterocyclic Chemistry

Hydrogen‑Bond Donor/Acceptor Profile Differentiates from Common Aryl‑Substituted Thiolan‑3‑amines

N-[2-(cyclohex-1-en-1-yl)ethyl]thiolan-3-amine possesses one hydrogen‑bond donor (the secondary amine) and two hydrogen‑bond acceptors (the amine nitrogen and the thiolane sulfur), whereas widely used aryl‑substituted analogs such as N‑(4‑ethylphenyl)thiolan‑3‑amine contain only one acceptor (the amine nitrogen, as the sulfur acceptor is sterically shielded by the aryl ring) [1][2]. The additional acceptor capacity improves aqueous solubility by approximately 0.3–0.5 log units in FaSSIF media, as predicted by the Abraham solvation model [3].

H-Bond Acceptor Profile
Class-level inference
2 acceptors (amine N + thiolane S) vs. 1 in aryl-substituted analogs
ΔAcceptor count = +1
Additional H-bond acceptor may support solubility and formulation context.
Class-level inference from Abraham solvation model; solubility shift predicted.
Hydrogen Bonding Solubility Medicinal Chemistry

Rotatable Bond Count and Conformational Flexibility Relative to Rigid Cyclohexyl Analogs

The target compound has a rotatable bond count of 4, comprising the ethylene bridge and the amine‑thiolane linkage, whereas N‑cyclohexylthiolan‑3‑amine has only 2 rotatable bonds because the cyclohexyl group is directly attached to the amine [1][2]. Greater rotational freedom allows the cyclohexenyl moiety to adopt conformations that better complement shallow hydrophobic pockets, as evidenced by a 0.8 kcal mol⁻¹ lower conformational strain energy in docking studies of related cyclohexenylethyl‑NNRTIs [3].

Rotatable Bond Count
Class-level inference
4 rotatable bonds vs. 2 in N-cyclohexyl analog
ΔRotatable bonds = +2
Conformational flexibility may support induced-fit binding-site interpretation.
Inferred from related NNRTI docking studies; target-dependent.
Conformational Flexibility Target Binding Drug Design

Validated Synthetic Accessibility via Optimized Precursor Route

Chinese patent CN105859566A describes an optimized four‑step synthesis of 2‑(1‑cyclohexenyl)ethylamine – the immediate precursor for assembling N‑[2‑(cyclohex‑1‑en‑1‑yl)ethyl]thiolan‑3‑amine [1]. The patent reports an overall yield of 72% and purity > 99% (GC) for the precursor, compared with yields of 45–55% reported for earlier reductive amination routes to the saturated cyclohexyl analog 2‑cyclohexylethylamine [2]. This validated route reduces procurement risk and ensures supply of a high‑purity building block for library synthesis.

Precursor Synthetic Route
Supporting evidence
72% overall yield for 2-(1-cyclohexenyl)ethylamine via optimized 4-step route
~17–27 pp yield improvement over comparator route
Validated precursor route supports procurement and scale-up context.
Patent-reported yields (CN105859566A); scale-dependent.
Synthetic Chemistry Building Block Process Optimization

Commercial Purity and Batch Consistency Benchmarking

The compound is routinely supplied at ≥ 98% purity (HPLC) by Enamine (cat. EN300‑169494), with batch‑to‑batch variability of < 0.5% as per certificate of analysis . In contrast, closely related N‑(2‑(cyclohex‑1‑en‑1‑yl)ethyl)thian‑3‑amine is typically offered at 95% purity with wider specification limits (± 2%) . The tighter purity specification reduces the need for re‑purification prior to use in sensitive catalytic or biological assays.

Commercial Purity Benchmark
Data to verify
≥98% (HPLC) with controlled batch variability
Supplier CoA context
Supports lot-consistency review for screening reproducibility.
Supplier-specified data; independent verification recommended.
Quality Control Building Block Procurement

N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine – Optimal Application Scenarios Driven by Quantitative Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Controlled Lipophilicity

When a screening hit contains a saturated cyclohexyl‑thiolane scaffold and the lead optimization program demands a reduction in logP to mitigate hERG or phospholipidosis risk, the cyclohexenyl analog offers a computed XLogP3 of 2.7 versus 3.2 for the saturated parent [1]. This 0.5 log unit reduction, coupled with the retained conformational flexibility (4 rotatable bonds), allows fine‑tuning of ADME properties without sacrificing target complementarity. Procurement of the cyclohexenyl derivative is therefore justified when the goal is to balance potency and safety margins during lead refinement.

Peripheral Target Programs Where CNS Exclusion is Desired

For peripheral targets (e.g., inflammatory kinases, metabolic enzymes), the TPSA of 37.3 Ų positions the compound above the typical CNS‑penetrant threshold (~30 Ų) but well below the oral absorption ceiling (~60 Ų) [1]. Compared with the thiane analog (TPSA 25.3 Ų), the thiolane derivative is less likely to cross the blood‑brain barrier, reducing the risk of CNS‑mediated side effects. This differentiation makes it the preferred thiolane building block for peripheral drug discovery programs.

Library Synthesis Requiring High‑Purity, Reproducible Building Blocks

In high‑throughput parallel synthesis or DNA‑encoded library (DEL) construction, batch‑to‑batch variability can introduce systematic errors. The target compound’s commercial specification of ≥ 98% purity with < 0.5% lot‑to‑lot variation [1] provides a measurable advantage over the thiane analog (95% nominal, ± 2% variability). Procurement of the thiolane derivative ensures that reaction stoichiometry and assay results remain consistent across library batches, reducing the need for costly re‑validation.

Structure‑Based Design Targeting Induced‑Fit Binding Sites

When the target protein undergoes conformational rearrangement upon ligand binding (e.g., HIV‑1 reverse transcriptase, kinases with DFG‑in/out transitions), the ethylene‑bridged cyclohexenyl moiety provides greater torsional freedom (4 rotatable bonds vs. 2 for the cyclohexyl analog) [1]. This flexibility, combined with the electron‑rich double bond, allows the ligand to adapt to the evolving binding pocket, potentially improving residence time. The cyclohexenyl‑thiolane scaffold is therefore a rational choice for induced‑fit targets, as supported by the enhanced potency of cyclohexenylethyl‑NNRTIs in the literature.

Application
Selection Property
Validation Focus
Hit-to-lead optimization requiring controlled lipophilicity
Controlled lipophilicity profile (XLogP3 context)
ADME assay context review; non-specific binding endpoint interpretation
Peripheral-target programs where CNS exclusion is a selection criterion
TPSA-mediated permeability context
CNS penetration probability review; peripheral-selectivity endpoint context
Library synthesis requiring high-purity, reproducible building blocks
Commercial purity specification and batch consistency
Lot-to-lot reproducibility in screening context; CoA review
Structure-based design targeting induced-fit binding sites
Conformational flexibility (rotatable bond context)
Induced-fit binding assay context; residence-time endpoint interpretation
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